molecular formula C5H3BrN2O3 B12910063 5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde CAS No. 22724-20-5

5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde

Cat. No.: B12910063
CAS No.: 22724-20-5
M. Wt: 218.99 g/mol
InChI Key: XKLRLKRKDKRUEU-UHFFFAOYSA-N
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Description

5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde: is a heterocyclic organic compound that features a bromine atom and two oxo groups attached to a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde typically involves the bromination of a suitable precursor, such as uracil derivatives. One common method includes:

    Starting Material: Uracil or its derivatives.

    Oxidation: The aldehyde group at the 4-position can be introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature, likely due to its specialized applications. large-scale synthesis would follow similar principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetic acid, chloroform, ethanol.

Major Products

    Oxidation: 5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid.

    Reduction: 5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating heterocyclic compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and as a probe in biochemical assays due to its unique structure and reactivity.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including antiviral and anticancer activities. The presence of the bromine atom and the aldehyde group can enhance the biological activity of these derivatives.

Industry

In the industrial sector, this compound may be used in the synthesis of specialty chemicals and materials, particularly those requiring specific electronic or structural properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidine: Lacks the aldehyde group at the 4-position.

    5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.

    2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde: Lacks the halogen atom.

Uniqueness

The presence of both the bromine atom and the aldehyde group in 5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde makes it unique compared to its analogs. These functional groups confer distinct reactivity and potential biological activity, making it a versatile compound for various applications.

Properties

CAS No.

22724-20-5

Molecular Formula

C5H3BrN2O3

Molecular Weight

218.99 g/mol

IUPAC Name

5-bromo-2,4-dioxo-1H-pyrimidine-6-carbaldehyde

InChI

InChI=1S/C5H3BrN2O3/c6-3-2(1-9)7-5(11)8-4(3)10/h1H,(H2,7,8,10,11)

InChI Key

XKLRLKRKDKRUEU-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1=C(C(=O)NC(=O)N1)Br

Origin of Product

United States

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